molecular formula C15H13N3O B12729646 1-(4-Pyridylcarbonyl)-5-phenyl-2-pyrazoline CAS No. 121306-60-3

1-(4-Pyridylcarbonyl)-5-phenyl-2-pyrazoline

Cat. No.: B12729646
CAS No.: 121306-60-3
M. Wt: 251.28 g/mol
InChI Key: NCNSWABPPPVHPQ-UHFFFAOYSA-N
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Description

1-(4-Pyridylcarbonyl)-5-phenyl-2-pyrazoline is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazoline ring substituted with a pyridylcarbonyl group and a phenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

The synthesis of 1-(4-Pyridylcarbonyl)-5-phenyl-2-pyrazoline typically involves the reaction of chalcones with hydrazine derivatives. One common method includes the condensation of 4-pyridinecarboxaldehyde with acetophenone to form the corresponding chalcone, followed by cyclization with hydrazine hydrate under acidic conditions. This reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to yield the desired pyrazoline compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Pyridylcarbonyl)-5-phenyl-2-pyrazoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include various substituted pyrazolines and pyrazoles, which can be further functionalized for specific applications.

Scientific Research Applications

1-(4-Pyridylcarbonyl)-5-phenyl-2-pyrazoline has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. It has shown promise in modulating the activity of certain enzymes, making it a candidate for drug development.

    Medicine: The compound exhibits various pharmacological activities, including antimicrobial, antiviral, and anticancer properties.

    Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-Pyridylcarbonyl)-5-phenyl-2-pyrazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

In the context of its antimicrobial and antiviral activities, the compound disrupts the function of essential proteins in pathogens, leading to their inactivation and subsequent cell death. Its anticancer properties are attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

1-(4-Pyridylcarbonyl)-5-phenyl-2-pyrazoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer a balance of reactivity and stability, making it a versatile compound for various applications.

Properties

CAS No.

121306-60-3

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

(3-phenyl-3,4-dihydropyrazol-2-yl)-pyridin-4-ylmethanone

InChI

InChI=1S/C15H13N3O/c19-15(13-6-9-16-10-7-13)18-14(8-11-17-18)12-4-2-1-3-5-12/h1-7,9-11,14H,8H2

InChI Key

NCNSWABPPPVHPQ-UHFFFAOYSA-N

Canonical SMILES

C1C=NN(C1C2=CC=CC=C2)C(=O)C3=CC=NC=C3

Origin of Product

United States

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